Xanthopurpurin

Catalog No.
S575435
CAS No.
518-83-2
M.F
C14H8O4
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xanthopurpurin

CAS Number

518-83-2

Product Name

Xanthopurpurin

IUPAC Name

1,3-dihydroxyanthracene-9,10-dione

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C14H8O4/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,15-16H

InChI Key

WPWWKBNOXTZDQJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=CC(=C3C2=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)O)O

Xanthopurpurin is a naturally occurring compound belonging to the anthraquinone class, specifically characterized as a hydroxyanthraquinone. It is primarily extracted from plants of the Rubiaceae family, particularly from the roots of Rubia tinctorum, commonly known as madder. This compound exhibits a vibrant red color and has been historically used as a dye. Xanthopurpurin's chemical structure features multiple hydroxyl groups, contributing to its solubility in alkaline solutions and its ability to form complexes with metal ions, enhancing its dyeing properties .

  • The mechanism of action of Xanthopurine remains largely unknown due to limited research.
  • Some studies suggest it might have potential as an anti-cancer agent or modulator of cell signaling pathways, but further investigation is needed [].
  • Information on specific safety hazards associated with Xanthopurine is scarce due to its limited use.
  • As with most unknown compounds, it's advisable to handle it with caution in a laboratory setting following proper safety protocols.

Potential Antimicrobial Activity:

Xanthopurpurin, a natural anthraquinone found in various plants like Rubia cordifolia and Morinda citrifolia, has shown promising potential as an antimicrobial agent in scientific research. Studies have demonstrated its effectiveness against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans [].

Antiparasitic Properties:

Research suggests that xanthopurpurin might possess antiparasitic properties. In vitro studies have shown its efficacy against Leishmania parasites, which cause leishmaniasis, a neglected tropical disease []. Further research is needed to explore its potential as a therapeutic agent for this condition.

Anti-inflammatory Effects:

Scientific studies have investigated the anti-inflammatory properties of xanthopurpurin. Research suggests that it might suppress the production of inflammatory mediators, potentially offering benefits in managing inflammatory conditions []. However, in-vivo studies and clinical trials are necessary to confirm its therapeutic potential in this area.

Antioxidant Activity:

Xanthopurpurin exhibits antioxidant properties, as demonstrated in scientific research. It can scavenge free radicals, which are harmful molecules linked to various chronic diseases. This suggests its potential role in preventing or managing oxidative stress-related conditions.

Other Potential Applications:

Xanthopurpurin is being explored for various other applications in scientific research, including its potential as an:

  • Anticancer agent: Studies suggest that xanthopurpurin might exhibit antitumor activity against certain cancer cell lines. Further research is crucial to evaluate its efficacy and safety in this context.
  • Dye precursor: Due to its color properties, xanthopurpurin has been historically used as a natural dye. Research is ongoing to explore its potential use in developing sustainable and eco-friendly dyes for various applications.
Typical of anthraquinones. It can undergo oxidation and reduction reactions, which alter its color and solubility properties. In alkaline conditions, xanthopurpurin can form stable complexes with metal ions, which is crucial for its application in dyeing processes. The compound also reacts with other organic compounds, leading to the formation of derivatives that may exhibit altered biological activities or enhanced dyeing capabilities .

Recent studies have highlighted xanthopurpurin's potential biological activities, particularly in the context of immunology. Research has shown that xanthopurpurin can significantly suppress immunoglobulin E (IgE) production in peanut-allergic mice models. This suppression is associated with a reduction in IgE-producing B cells and a decrease in plasma histamine levels, indicating its potential as a therapeutic agent for managing food allergies . Additionally, xanthopurpurin has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Xanthopurpurin can be synthesized through various methods, including:

  • Extraction from Natural Sources: The most common method involves extracting xanthopurpurin from the roots of madder using solvents like ethanol or water. The extraction process typically includes drying, grinding the plant material, and then performing solvent extraction followed by purification through chromatography techniques.
  • Chemical Synthesis: Laboratory synthesis of xanthopurpurin can be achieved through the modification of simpler anthraquinone derivatives via reactions such as hydroxylation or methylation. These synthetic routes allow for the production of xanthopurpurin in controlled environments, facilitating research into its properties and applications .

Xanthopurpurin has several applications across different fields:

  • Dye Industry: Due to its vibrant red color and stability under various conditions, xanthopurpurin is extensively used as a natural dye for textiles and cosmetics.
  • Pharmaceuticals: Its biological activities suggest potential applications in developing treatments for allergic reactions and other immune-related conditions.
  • Food Industry: As a natural colorant, it can be used in food products to enhance visual appeal while being considered safer than synthetic dyes .

Studies on xanthopurpurin's interactions focus on its effects on immune responses. Research indicates that it modulates cytokine production and affects gene expression related to IgE synthesis. Specifically, it has been shown to reduce interleukin-4 levels, which play a crucial role in promoting IgE production by B cells. This modulation suggests that xanthopurpurin could influence various signaling pathways involved in allergic responses .

Xanthopurpurin shares structural characteristics with several other anthraquinones. Here are some similar compounds:

Compound NameStructural FeaturesUnique Properties
AlizarinHydroxyanthraquinoneKnown for its use in dyeing; less soluble than xanthopurpurin
PurpurinHydroxy derivative of anthraquinoneExhibits strong dyeing properties; less studied for biological activity
PseudopurpurinSimilar hydroxyl groupsHas distinct color properties; limited applications compared to xanthopurpurin

Uniqueness of Xanthopurpurin: Xanthopurpurin stands out due to its significant biological activity related to immune modulation alongside its traditional use as a dye. Its ability to suppress IgE production makes it particularly unique among anthraquinones, suggesting potential therapeutic applications beyond mere coloring agents .

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

240.04225873 g/mol

Monoisotopic Mass

240.04225873 g/mol

Heavy Atom Count

18

Appearance

Yellow powder

Melting Point

268 - 270 °C

UNII

9RBB2G1GQB

Other CAS

518-83-2

Wikipedia

1,3-Dihydroxyanthraquinone
Xanthoxin

Dates

Modify: 2023-09-14

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